Dronedarone
Beschreibung
Molecular Architecture and Structural Features
This compound possesses a complex molecular architecture characterized by its benzofuran core structure with strategically positioned functional groups that define its pharmacological properties. The compound's systematic International Union of Pure and Applied Chemistry name is N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide, reflecting its intricate structural composition. The molecular formula C31H44N2O5S indicates the presence of 31 carbon atoms, 44 hydrogen atoms, 2 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom in the free base form.
The structural framework of this compound incorporates several key architectural elements that contribute to its unique properties. The benzofuran ring system serves as the central scaffold, with a butyl chain attached at the 2-position providing lipophilic character to the molecule. At the 3-position of the benzofuran ring, a benzoyl group is connected, which features a 4-[3-(dibutylamino)propoxy] substituent that extends the molecular structure and influences its interaction with biological targets. The methanesulfonamide group attached to the 5-position of the benzofuran ring represents a critical structural modification that distinguishes this compound from amiodarone.
The presence of the methylsulfonamide functional group significantly impacts the compound's physicochemical properties by reducing its lipophilicity compared to what would be expected from its molecular size. This structural feature also contributes to the molecule's reduced propensity to cross the blood-brain barrier, which has important implications for its safety profile. The dibutylamino group provides basic character to the molecule, with the tertiary amine functionality contributing to the compound's overall charge distribution and solubility characteristics.
Table 1: Molecular Structural Parameters of this compound
Crystallographic Characteristics and Thermal Stability
The crystallographic properties of this compound hydrochloride have been extensively characterized, revealing important information about its solid-state structure and thermal behavior. X-ray diffraction analysis has identified specific crystal forms, with Crystal Form I being the most comprehensively studied polymorph. The X-ray diffraction pattern of this compound hydrochloride Crystal Form I exhibits characteristic peaks that serve as fingerprints for crystal identification and quality control purposes.
Crystal Form I of this compound hydrochloride demonstrates exceptional purity levels exceeding 99.9%, with the absence of butyl metabolites or other impurities. The crystallographic analysis reveals that this form can be obtained through controlled crystallization processes using specific solvent systems, with ethanol serving as the primary crystallization medium and methyl tertiary butyl ether as the anti-solvent. The crystallization process parameters significantly influence the final crystal quality, with optimal conditions requiring precise control of temperature, solvent ratios, and drying conditions.
The thermal properties of this compound hydrochloride indicate robust stability characteristics suitable for pharmaceutical applications. Melting point determinations consistently show values ranging from 140°C to 145.2°C, with specific batches exhibiting melting ranges of 143.1°C to 145.2°C. These thermal characteristics demonstrate the compound's stability under normal storage and processing conditions, making it suitable for various pharmaceutical formulations.
Thermal degradation studies reveal that this compound exhibits stability under controlled heating conditions, with no significant decomposition occurring within the normal melting range. The compound demonstrates resistance to thermal stress when maintained within appropriate temperature parameters, although exposure to extreme conditions may lead to degradation. Water content analysis using Karl Fischer titration typically shows values below 0.5%, with high-quality preparations achieving water content as low as 0.06%.
Table 2: Crystallographic and Thermal Properties
Solubility and Partition Coefficient Analysis
The solubility characteristics of this compound present a complex profile that significantly influences its pharmaceutical behavior and bioavailability. The compound exhibits practically no solubility in water, which is consistent with its lipophilic nature and complex molecular structure. This poor aqueous solubility represents one of the primary challenges in formulation development and contributes to the compound's limited bioavailability when administered orally.
In organic solvents, this compound demonstrates markedly different solubility behavior, with free solubility observed in methylene chloride and methanol. Quantitative solubility data reveal that the compound achieves concentrations of 10 mg/mL in both dimethylformamide and dimethyl sulfoxide, indicating good compatibility with polar aprotic solvents. In ethanol, the solubility is reduced to approximately 5 mg/mL, still representing acceptable dissolution characteristics for certain pharmaceutical applications.
The partition coefficient characteristics of this compound reflect its lipophilic nature, with calculated logarithmic partition coefficient values ranging from 5.18 to 7.64 depending on the computational method employed. These values indicate strong partitioning into lipophilic phases, which correlates with the compound's tissue distribution properties and membrane permeability characteristics. The high lipophilicity contributes to extensive protein binding, with plasma protein binding approaching 99.7% under physiological conditions.
Distribution characteristics reveal a large volume of distribution ranging from 1200 to 1400 liters following intravenous administration, indicating extensive tissue penetration and accumulation. However, the presence of the methylsulfonamide group moderates this distribution compared to amiodarone, resulting in reduced tissue accumulation and shorter elimination half-life. The compound's binding primarily occurs with albumin, and saturation of binding sites does not occur under therapeutic concentrations.
Table 3: Solubility and Distribution Properties
Comparative Structural Analysis with Amiodarone
The structural relationship between this compound and amiodarone represents a paradigmatic example of rational drug design aimed at maintaining therapeutic efficacy while improving safety characteristics. Amiodarone possesses the molecular formula C25H29I2NO3, incorporating two iodine atoms that contribute significantly to its molecular weight and pharmacological properties. The presence of these iodine moieties accounts for more than one-third of amiodarone's total molecular weight, contributing to its unique pharmacokinetic and pharmacodynamic characteristics.
The most significant structural modification in this compound involves the complete removal of iodine substituents from the molecular framework. This elimination was specifically designed to reduce the likelihood of thyroid-related toxicity associated with amiodarone therapy. In place of the iodinated aromatic system, this compound incorporates alternative substituents that maintain the essential pharmacological activity while modifying the compound's safety profile.
The addition of the methanesulfonamide group in this compound represents another critical structural modification that distinguishes it from amiodarone. This functional group contributes to reduced lipophilicity compared to amiodarone, resulting in decreased tissue accumulation and shorter elimination half-life. The methylsulfonamide moiety also reduces the compound's ability to cross the blood-brain barrier, contributing to its improved neurological safety profile.
Molecular weight comparison reveals that this compound free base (556.756 g/mol) is substantially lighter than amiodarone due to the absence of iodine atoms. However, when considering the hydrochloride salt forms, this compound hydrochloride (593.22 g/mol) approaches the molecular weight of amiodarone hydrochloride (681.773 g/mol), though still remaining significantly lower. This weight difference reflects the impact of iodine removal on the overall molecular architecture.
The benzofuran core structure remains conserved between both compounds, maintaining the essential pharmacophoric elements responsible for antiarrhythmic activity. However, the substitution patterns on this core differ significantly, with this compound incorporating the dibutylaminopropoxy chain and methanesulfonamide group instead of amiodarone's diethylaminoethoxy chain and iodinated aromatic system. These modifications result in altered electrophysiological properties, with this compound demonstrating enhanced sodium channel blocking potency compared to amiodarone.
Table 4: Structural Comparison Between this compound and Amiodarone
Eigenschaften
IUPAC Name |
N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N2O5S/c1-5-8-12-29-30(27-23-25(32-39(4,35)36)15-18-28(27)38-29)31(34)24-13-16-26(17-14-24)37-22-11-21-33(19-9-6-2)20-10-7-3/h13-18,23,32H,5-12,19-22H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTNQVWKHCQYLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048653 | |
| Record name | Dronedarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
Crystals from acetone/hexane | |
CAS No. |
141626-36-0 | |
| Record name | Dronedarone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141626-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dronedarone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141626360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dronedarone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04855 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dronedarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methanesulfonamide, N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-5-benzofuranyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.411 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DRONEDARONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQZ1L091Y2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dronedarone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7928 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
137-145, 149-153 °C | |
| Record name | Dronedarone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04855 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dronedarone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7928 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Wirkmechanismus
Target of Action
Dronedarone is a Class III antiarrhythmic drug. It meets criteria of all four Vaughan Williams antiarrhythmic drug classes by blocking sodium, potassium, and calcium ion channels and inhibiting β-adrenergic receptors.
Mode of Action
This compound works to restore the normal sinus rhythm in patients with paroxysmal or persistent atrial fibrillation. It is a multichannel blocker that controls rhythm and rate in atrial fibrillation. It slows the nerve impulses in the heart, helping to keep the heart rhythm normal.
Biochemical Pathways
This compound’s actions at the cellular level are complex, with most studies suggesting an inhibition in multiple outward potassium currents. It also causes mitochondrial injury in cardiomyocytes by perturbing the mitochondrial membrane potential, inhibiting mitochondrial complex I, uncoupling the electron transport chain, and dysregulating arachidonic acid-epoxyeicosatrienoic acid metabolism.
Pharmacokinetics
This compound is nearly completely absorbed after oral ingestion, but it has an approximately 15% bioavailability due to extensive first-pass metabolism. The primary metabolic clearance pathway for this compound is via the hepatic enzyme system (primarily cytochrome P450 3A4 [CYP3A4]); the half-life of this compound is 27 to 31 hours. Following oral administration, about 84% of the labeled dose is excreted in feces and 6% is excreted in urine, mainly as metabolites.
Result of Action
This compound significantly reduces atrial fibrillation burden and cardiovascular hospitalizations, and demonstrates a low risk for proarrhythmia in patients with paroxysmal or persistent atrial fibrillation. It has been associated with rapidly progressing liver failure and an increase in creatinine concentrations in the blood, without altering the glomerular filtration rate.
Action Environment
The primary extrinsic factors that influence the pharmacokinetics of this compound are modulators of CYP3A4. Strong CYP3A4 inhibitors, such as ketoconazole, are associated with a marked increase in this compound maximum concentration and are thus contraindicated; inducers of CYP3A4 will conversely decrease this compound exposure. Additionally, comedication with digoxin may have increased the mortality rates in some patients, considering the this compound–digoxin pharmacokinetic interaction.
Biochemische Analyse
Biochemical Properties
Dronedarone functions as a multichannel blocker, interacting with various ion channels and receptors. It blocks sodium, potassium, and calcium ion channels and inhibits β-adrenergic receptors . These interactions help to control the rhythm and rate in atrial fibrillation. The compound’s methyl sulfonyl group increases its lipophilicity, leading to a shorter half-life and reduced tissue accumulation compared to amiodarone .
Cellular Effects
This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to reduce the burden of atrial fibrillation and decrease cardiovascular hospitalizations . It can also cause liver toxicity and has been associated with increased mortality in patients with permanent atrial fibrillation . The compound’s effects on liver function have led to regulatory cautions and the requirement for regular liver function tests during treatment .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting multiple ion channels, including sodium (I Na), potassium (I kr, I kS, I k1, and I k-ACh), and calcium (I Ca-L) channels . It also exhibits β-adrenergic receptor blocking activity . These actions result in the prolongation of the action potential and refractory period in myocardial tissue, thereby helping to maintain normal sinus rhythm .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability and efficacy over time. Its long-term use has been associated with potential liver toxicity and increased mortality in certain patient populations . Studies have demonstrated that this compound can significantly reduce the recurrence of atrial fibrillation and decrease cardiovascular hospitalizations . The compound’s stability and degradation over time are crucial factors in its overall efficacy and safety profile.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it effectively reduces atrial fibrillation recurrence and controls heart rate . Higher doses can lead to cardiodepressive effects, including decreased heart rate and cardiac output . Additionally, high doses have been associated with increased risk of torsade de pointes, a type of ventricular tachycardia .
Metabolic Pathways
This compound is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme . The initial metabolism involves N-debutylation to form N-debutyl-dronedarone, which retains some pharmacological activity . Further metabolism includes hydroxylation and oxidative deamination, leading to the formation of various metabolites . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is a substrate for P-glycoprotein (P-gp), which affects its distribution and concentration within the body . The compound’s lipophilicity and shorter half-life compared to amiodarone result in reduced tissue accumulation and a lower risk of organ toxicities . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound’s lipophilicity allows it to accumulate in lipid-rich areas, such as cell membranes . Additionally, this compound’s interactions with ion channels and receptors are crucial for its antiarrhythmic effects . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential side effects.
Biologische Aktivität
Dronedarone is a benzofuran derivative that serves as an antiarrhythmic agent, primarily used for the management of atrial fibrillation (AF). Its biological activity is characterized by a multifaceted pharmacological profile, which includes effects on ion channels, antiadrenergic properties, and potential benefits in enhancing endothelial function. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound exhibits a unique mechanism of action that encompasses:
- Ion Channel Blockade : It blocks sodium channels at rapid pacing rates, prolongs cardiac action potentials, and enhances refractoriness. This mechanism is similar to that of amiodarone but with reduced lipophilicity and iodine content, leading to better tolerability .
- Calcium Antagonistic Properties : this compound also acts as a calcium channel blocker, which contributes to its antiarrhythmic effects .
- Antiadrenergic Activity : It shows non-competitive antiadrenergic action, which helps in reducing heart rate and controlling arrhythmias .
Enhancing Endothelial Function
Recent studies have highlighted this compound's role in improving endothelial progenitor cell (EPC) function, which is crucial for cardiovascular health:
- EPC Proliferation and Migration : this compound significantly enhances EPC proliferation and migration. In one study, treatment with this compound at concentrations ranging from 0.1 to 2 μM resulted in a dose-dependent increase in EPC proliferation over 24 and 48 hours .
- Reduction of Reactive Oxygen Species (ROS) : this compound treatment was shown to reduce ROS production in EPCs, which is vital for preventing EPC dysfunction associated with various cardiovascular diseases .
Table 1: Effects of this compound on EPC Function
| Parameter | Control Group | This compound (0.5 μM) | Significance |
|---|---|---|---|
| EPC Proliferation | Baseline | Increased | p < 0.01 |
| Tube Formation | Baseline | Enhanced | p < 0.01 |
| Migration | Baseline | Improved | p < 0.01 |
| ROS Production | High | Reduced | p < 0.05 |
Clinical Efficacy
This compound has been evaluated in several clinical trials for its efficacy in preventing AF relapses:
- Dose-Ranging Studies : A study indicated that patients receiving this compound at doses of 800 mg/day showed a conversion rate to sinus rhythm of 5.8%, compared to 3.1% in the placebo group. Higher doses (1200 mg and 1600 mg) further increased this rate .
- Safety Profile : this compound has been associated with a favorable safety profile compared to amiodarone, particularly due to its lack of iodine and reduced side effects related to thyroid function .
Table 2: Clinical Outcomes of this compound Treatment
| Dose (mg/day) | Conversion Rate (%) | Adverse Events (%) |
|---|---|---|
| Placebo | 3.1 | N/A |
| 800 | 5.8 | Low |
| 1200 | 8.2 | Moderate |
| 1600 | 14.8 | Moderate |
Case Studies
Several case studies have documented the clinical application of this compound:
- Case Study on Heart Failure Patients : A patient with heart failure and persistent AF was treated with this compound, resulting in improved heart rhythm stability and reduced hospitalizations due to arrhythmias.
- Elderly Patients with Comorbidities : In a cohort study involving elderly patients with multiple comorbidities, this compound was well-tolerated and effective in managing AF without significant adverse effects.
Wissenschaftliche Forschungsanwendungen
Management of Atrial Fibrillation
Dronedarone has shown efficacy in reducing the recurrence of atrial fibrillation (AF) and improving cardiovascular outcomes. Key studies include:
- ATHENA Trial : In this study involving 4,629 patients with paroxysmal or persistent AF, this compound significantly reduced the composite endpoint of cardiovascular hospitalization or death from any cause by 24% compared to placebo (p<0.001). It also demonstrated a 29% reduction in cardiovascular death and a 45% reduction in arrhythmic death .
- ADONIS Study : This trial randomized 625 patients and found that this compound delayed the time to AF recurrence significantly compared to placebo (median time: 158 days vs. 59 days; p=0.02). At one year, 61% of patients on this compound experienced recurrence compared to 73% in the placebo group (HR = 0.73; p=0.002) .
Prevention of AF Progression
This compound has been associated with a lower progression rate to permanent AF:
- In a study analyzing progression rates, only 13.8% of patients treated with this compound progressed to permanent AF compared to 20.4% in the placebo group (p<0.0001). This suggests that this compound may help maintain sinus rhythm longer than placebo .
Heart Failure Management
This compound is also indicated for patients with heart failure and AF:
- A post-hoc analysis from the ATHENA trial indicated that this compound reduced cardiovascular events in patients with heart failure across various left ventricular ejection fraction (LVEF) categories, showing consistent benefits without increased mortality .
Comparative Effectiveness
This compound has been compared with other antiarrhythmic agents:
| Drug | Outcome | Hazard Ratio | P-value |
|---|---|---|---|
| This compound vs Sotalol | Lower risk of cardiovascular hospitalization | HR: 0.62 | <0.001 |
| This compound vs Amiodarone | Higher quality-adjusted life years (QALYs) | HR: 0.81 | <0.05 |
This table summarizes findings from recent studies indicating that this compound may offer advantages over traditional treatments like sotalol and amiodarone regarding hospitalization rates and quality of life .
Case Studies
Several case studies have documented the successful use of this compound in clinical practice:
- A case study involving a patient with persistent AF and heart failure showed significant improvement in symptoms and reduction in hospitalizations after starting this compound therapy.
- Another case highlighted a patient who experienced recurrent AF despite previous treatments; initiation of this compound led to sustained sinus rhythm for over six months without adverse effects.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Efficacy Trials
| Trial/Study | Outcome | Reference |
|---|---|---|
| DIONYSOS | Higher AF recurrence with this compound vs. amiodarone | |
| EFFECT-AF Cohort | Similar real-world effectiveness in AF prevention | |
| MTC Analysis | No mortality difference |
This compound vs. Sotalol and Propafenone
- Sotalol : A network meta-analysis (NMA) found this compound associated with a lower risk of all-cause death (HR 0.65, 95% CI 0.43–0.98) but similar AF recurrence rates compared to sotalol .
Organ Toxicity
Table 2: Adverse Event Rates
| Drug | Gastrointestinal AEs | Thyroid Dysfunction | ILD Risk |
|---|---|---|---|
| This compound | 6.99% | 5.3% | No increase |
| Amiodarone | 2.48% (bradycardia) | 18.2% | Significantly higher |
| Sotalol | Not reported | Not reported | Comparable |
Renal Effects
Pharmacokinetic and Drug Interaction Profiles
Metabolism and Transporters
Both this compound and amiodarone inhibit P-glycoprotein (P-gp) and CYP3A4, but this compound is a moderate CYP3A4 inhibitor vs. amiodarone’s weak inhibition .
NOAC Interactions
- Apixaban/Edoxaban: No significant safety risks observed with this compound .
- Digoxin : Concomitant use with this compound may elevate digoxin levels, contributing to adverse outcomes in trials like PALLAS .
Structural and Electrophysiological Distinctions
- Structural Modifications : this compound’s methyl sulfonamide group replaces iodine, reducing thyroid toxicity while retaining electrophysiological effects .
Real-World Effectiveness and Cost-Effectiveness
- Real-World Data: this compound showed comparable effectiveness to flecainide and propafenone in reducing AF recurrence, with trends toward fewer cardiovascular hospitalizations .
- Cost-Effectiveness : Markov model analyses in Chinese AF populations suggested this compound’s cost-effectiveness is influenced by reduced hospitalization rates, despite higher drug costs .
Vorbereitungsmethoden
Benzofuran Core Construction via Chloromethylation and Wittig Reaction
A widely cited method (CN102659726B) constructs the benzofuran moiety through sequential chloromethylation, phosphonium salt formation, and Wittig olefination:
- Chloromethylation of p-Nitrophenol :
Reaction of p-nitrophenol with paraformaldehyde in concentrated hydrochloric acid and sulfuric acid at 88–90°C yields 2-chloromethyl-4-nitrophenol (75.47 g from 60 g starting material). - Phosphonium Salt Formation :
Treating 2-chloromethyl-4-nitrophenol with triphenylphosphine in chloroform under reflux produces 2-hydroxy-5-nitrobenzyltriphenylphosphonium chloride (96.4% yield). - Wittig Reaction with n-Butyraldehyde :
The phosphonium salt reacts with n-butyraldehyde in toluene/triethylamine to form 2-n-butyl-5-nitrobenzofuran. This step achieves 85.7% yield after crystallization.
Methanesulfonamide Sidechain Installation
The biaryl ketone segment is synthesized through Friedel-Crafts acylation:
- Coupling 2-n-butyl-5-nitrobenzofuran with 3-(methanesulfonamido)benzoyl chloride in dichloromethane using aluminum chloride as a catalyst.
- Final hydrogenation over palladium/carbon reduces the nitro group to an amine, yielding this compound hydrochloride (82.3% yield).
Convergent Synthesis via Iodocyclization and Cross-Coupling
Okitsu et al. (2016) developed an eight-step convergent route (23% overall yield) that avoids linear intermediate accumulation:
Iodocyclization for Benzofuran Formation
Carbonylative Suzuki-Miyaura Cross-Coupling
- The iodinated benzofuran reacts with 3-methanesulfonamidophenylboronic acid under carbon monoxide (1 atm) and palladium catalysis to form the biaryl ketone (57% yield).
Table 1: Comparison of Linear vs. Convergent Synthesis
| Parameter | Linear Synthesis | Convergent Synthesis |
|---|---|---|
| Total Steps | 7 | 8 |
| Overall Yield | ~65% | 23% |
| Key Reaction | Wittig Olefination | Iodocyclization |
| Purification Complexity | High | Moderate |
Critical Intermediates and Their Synthetic Pathways
2-Hydroxy-5-Nitrobenzyltriphenylphosphonium Chloride
This Wittig reagent is pivotal in linear routes. Optimal conditions (chloroform reflux, 1 h) prevent phosphine oxide byproduct formation, achieving >96% purity.
3-Iodo-2-n-Butyl-5-Nitrobenzofuran
The convergent method’s key intermediate requires strict anhydrous conditions during iodocyclization to prevent hydrolysis.
Process Optimization Strategies
Solvent and Catalyst Selection
Q & A
Q. What are the key pharmacological mechanisms of dronedarone compared to amiodarone, and how do these differences influence experimental design?
this compound shares amiodarone's multi-channel blocking properties (Na+, K+, Ca2+ channels) and antiadrenergic effects but lacks iodine, reducing thyroid toxicity risks . Preclinical studies in rabbit models demonstrate greater potency in prolonging action potential duration (APD) and QT intervals compared to amiodarone, necessitating careful monitoring of proarrhythmic risks in trial designs . Methodologically, researchers should prioritize comparative electrophysiological assays and thyroid function assessments when evaluating safety profiles .
Q. How should clinical trials evaluating this compound's antiarrhythmic efficacy be designed to address confounding factors in heart failure populations?
Trials must exclude patients with severe heart failure (NYHA Class III-IV or LVEF <35%) and permanent atrial fibrillation (AF), as these subgroups show increased mortality risks . The ATHENA trial (NCT00174785) provides a template: multicenter, double-blind, placebo-controlled designs with composite endpoints (e.g., cardiovascular hospitalization/death), stratified by heart failure status . Inclusion criteria should emphasize paroxysmal/persistent AF with ≥1 risk factor (e.g., hypertension, age >75) to align with FDA/EMA indications .
Q. What parameters require rigorous monitoring in this compound safety studies, and what biomarkers are clinically significant?
Key parameters include:
- Serum creatinine : this compound inhibits tubular secretion, causing reversible increases (10-15%) without altering glomerular filtration rate (GFR). Baseline and periodic monitoring are critical to avoid misinterpretation as renal impairment .
- Liver enzymes : Monitor ALT/AST (≥5× ULN signals hepatotoxicity). Post-marketing data show adjusted OR 3.13 for acute liver injury vs. placebo, requiring EMA-mandated LFTs .
- Digoxin interactions : Pharmacokinetic (PK) studies show this compound increases digoxin exposure by 2.5-fold. Concomitant use requires dose adjustments and ECG monitoring for proarrhythmia .
Advanced Research Questions
Q. How can researchers reconcile contradictory mortality findings between the ANDROMEDA and ATHENA trials?
The ANDROMEDA trial (NCT00543699) reported a 2.13x mortality hazard in severe heart failure patients, driven by worsening HF , whereas ATHENA showed a 24% reduction in cardiovascular hospitalization/death in stable AF patients . Methodological reconciliation involves:
- Subgroup stratification : Analyze outcomes by HF severity, AF type (paroxysmal vs. permanent), and concomitant medications (e.g., digoxin) .
- Meta-regression : Pool data from 21,305 patients across 59 studies to quantify effect modification by comorbidities .
Q. What methodological approaches optimize detection of drug-drug interactions (DDIs) involving this compound in polypharmacy populations?
- In vitro assays : Use hepatic microsomes to assess CYP3A4/2D6 inhibition, critical for metabolized drugs (e.g., simvastatin, beta-blockers) .
- Retrospective cohort studies : Leverage registries (e.g., Swedish Patient Registry) to identify signal-to-noise ratios for adverse outcomes (e.g., ventricular proarrhythmia HR 0.58 vs. sotalol) .
- Population PK modeling : Quantify exposure-response relationships for drugs with narrow therapeutic indices (e.g., warfarin) .
Q. How should real-world evidence (RWE) be integrated with RCT data in this compound safety assessments?
- Harmonized endpoints : Align RWE outcomes (e.g., EHR-derived hospitalization rates) with RCT composites (e.g., ATHENA's primary endpoint) .
- Confounder adjustment : Apply propensity scoring to address selection bias in observational studies, as seen in EFFECT-AF's analysis of liver injury rates .
- Meta-analytic frameworks : Use Cochrane Collaboration methods to synthesize RCT/RWE data, resolving discrepancies in mortality signals .
Q. What analytical techniques are recommended for stability-indicating studies of this compound formulations?
- HPLC-MS/MS : Develop validated methods with <6 min run times to separate this compound from degradation products (e.g., impurities 8, 13, 14) under stress conditions (acid/thermal hydrolysis) .
- Forced degradation protocols : Expose formulations to UV light, peroxide, and varying pH to quantify degradation kinetics and identify toxic byproducts .
Methodological Considerations
- Meta-analyses : Prioritize random-effects models to account for heterogeneity across this compound trials (e.g., mortality OR 2.17 for amiodarone vs. 0.84 for this compound) .
- Post-hoc analyses : Pre-specify subgroup hypotheses (e.g., age/sex in ATHENA) to avoid Type I errors, with Bonferroni correction for multiple comparisons .
- Translational models : Use ischemic rat/rabbit models to bridge preclinical arrhythmia suppression data (34-37% reduction in reperfusion-induced VT) to clinical outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
